![molecular formula C16H21ClN2O4 B2650030 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034274-56-9](/img/structure/B2650030.png)
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
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Description
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C16H21ClN2O4 and its molecular weight is 340.8. The purity is usually 95%.
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Scientific Research Applications
- Researchers have investigated the antibacterial properties of this compound. It may inhibit the growth of certain bacterial strains, making it a potential candidate for novel antibiotics .
- Preliminary studies suggest that this compound exhibits antitumor activity. It could potentially interfere with cancer cell growth and proliferation .
- Inflammation plays a crucial role in various diseases. This compound has been explored for its anti-inflammatory effects, which could be valuable in managing inflammatory conditions .
- Viral infections remain a global health challenge. Some investigations indicate that this compound might have antiviral properties, making it relevant for antiviral drug development .
- Researchers have looked into its impact on metabolic disorders such as diabetes. It may influence glucose metabolism or insulin sensitivity .
Antibacterial Activity
Antitumor Effects
Anti-Inflammatory Properties
Antiviral Potential
Metabolic Disorders
Neurological Applications
- Synthesis and therapeutic potential of imidazole containing compounds
- Buy 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Derivatives
properties
IUPAC Name |
[1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-11(20)23-16(2,3)15(21)19-8-5-12(6-9-19)22-14-4-7-18-10-13(14)17/h4,7,10,12H,5-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLUPFAJJYBBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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